molecular formula C10H9BrN2O2 B1427724 Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1176413-45-8

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B1427724
CAS No.: 1176413-45-8
M. Wt: 269.09 g/mol
InChI Key: PJTPSVFSKTXWSU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves several steps. One common method includes the reaction of 4-bromopyrazole with ethyl 2-chloropyridine-3-carboxylate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible depending on the nature of the interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is compared with other similar compounds such as:

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-9-7(11)4-3-5-13(9)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTPSVFSKTXWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=C(C2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743776
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-99-0, 1176413-45-8
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 4-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

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